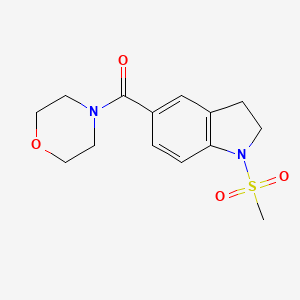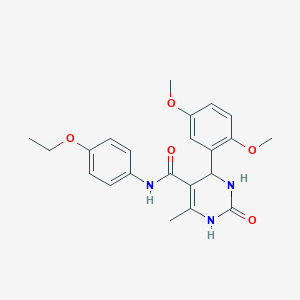![molecular formula C28H31NO3 B5201659 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate, also known as BP-1, is a widely used organic compound in scientific research. This compound belongs to the family of benzophenone derivatives and is commonly used as a UV absorber in sunscreens and other personal care products. BP-1 has also shown potential in various scientific applications, including its use in analytical chemistry, materials science, and biomedical research.
Applications De Recherche Scientifique
4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has shown potential in various scientific applications, including its use as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a matrix for matrix-assisted laser desorption ionization (MALDI) mass spectrometry. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has also been used as a model compound for studying the photophysics and photochemistry of benzophenone derivatives. In addition, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has been shown to have potential as a non-invasive imaging agent for the detection of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate involves its ability to absorb UV radiation. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate absorbs UV radiation in the range of 290-350 nm, which makes it an effective UV absorber in sunscreens and other personal care products. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is also known to undergo photochemical reactions upon exposure to UV radiation, which can lead to the formation of reactive oxygen species (ROS) and other photoproducts.
Biochemical and Physiological Effects:
4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may have endocrine-disrupting effects, particularly in aquatic organisms. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has been shown to bind to estrogen receptors and may interfere with the endocrine system. Further studies are needed to fully understand the potential health effects of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has several advantages for use in lab experiments, including its low toxicity, high solubility in organic solvents, and relatively low cost. However, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is not stable under acidic conditions and may undergo hydrolysis, which can limit its use in certain experiments. In addition, the photoreactivity of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may complicate its use in studies involving UV radiation.
Orientations Futures
There are several potential future directions for research involving 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate. One area of interest is the development of new 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate derivatives with improved properties, such as increased stability and higher UV absorption capacity. Another area of interest is the study of the endocrine-disrupting effects of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate and other benzophenone derivatives. Finally, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may have potential as a non-invasive imaging agent for the detection of cancer and other diseases, and further research in this area is warranted.
In conclusion, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate, or 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate, is a widely used organic compound in scientific research. 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate has shown potential in various scientific applications, including its use in analytical chemistry, materials science, and biomedical research. The synthesis of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is a relatively straightforward process, and the compound can be obtained in high yields. However, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate may have endocrine-disrupting effects, particularly in aquatic organisms, and further research is needed to fully understand its potential health effects. Overall, 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with 4-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to yield 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate. The synthesis of 4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate is a relatively straightforward process, and the compound can be obtained in high yields.
Propriétés
IUPAC Name |
[4-[(3,5-ditert-butylbenzoyl)amino]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-27(2,3)21-16-20(17-22(18-21)28(4,5)6)25(30)29-23-12-14-24(15-13-23)32-26(31)19-10-8-7-9-11-19/h7-18H,1-6H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDNJFRGGPIZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)
![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)




![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![3,4-dimethyl-6-{[(2-pyridinylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5201673.png)